molecular formula C14H14N4O B13137651 6-Ethoxy-4-(1H-imidazol-1-yl)quinolin-2-amine

6-Ethoxy-4-(1H-imidazol-1-yl)quinolin-2-amine

Cat. No.: B13137651
M. Wt: 254.29 g/mol
InChI Key: RVXIPDMLJBFAHP-UHFFFAOYSA-N
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Description

6-Ethoxy-4-(1H-imidazol-1-yl)quinolin-2-amine is a heterocyclic compound that contains both quinoline and imidazole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-4-(1H-imidazol-1-yl)quinolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the quinoline ring, followed by the introduction of the imidazole moiety. The ethoxy group is usually introduced via an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4-(1H-imidazol-1-yl)quinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

6-Ethoxy-4-(1H-imidazol-1-yl)quinolin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-(1H-imidazol-1-yl)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the quinoline moiety can intercalate with DNA or interact with protein surfaces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-imidazol-1-yl)quinoline: Lacks the ethoxy group, which may affect its solubility and biological activity.

    6-Methoxy-4-(1H-imidazol-1-yl)quinoline: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and interactions.

    4-(1H-imidazol-1-yl)quinolin-2-amine: Similar but without the ethoxy group, affecting its overall properties.

Uniqueness

6-Ethoxy-4-(1H-imidazol-1-yl)quinolin-2-amine is unique due to the presence of the ethoxy group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may also influence its binding affinity to biological targets, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

6-ethoxy-4-imidazol-1-ylquinolin-2-amine

InChI

InChI=1S/C14H14N4O/c1-2-19-10-3-4-12-11(7-10)13(8-14(15)17-12)18-6-5-16-9-18/h3-9H,2H2,1H3,(H2,15,17)

InChI Key

RVXIPDMLJBFAHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2N3C=CN=C3)N

Origin of Product

United States

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